molecular formula C11H21N3O3 B1287901 (4-Boc-piperazin-1-yl)-acetamide CAS No. 77278-70-7

(4-Boc-piperazin-1-yl)-acetamide

Cat. No. B1287901
CAS RN: 77278-70-7
M. Wt: 243.3 g/mol
InChI Key: AZWRCNSWXLELKF-UHFFFAOYSA-N
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Description

“(4-Boc-piperazin-1-yl)-acetamide” is a compound with the molecular formula C11H21N3O3 and a molecular weight of 243.3 . It is also known by other names such as “(4-TERT-BUTOXYCARBONYL-PIPERAZIN-1-YL)-ACETAMIDE” and “tert-Butyl 4- (2-amino-2-oxoethyl)-piperazine-1-carboxylate” among others .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “(4-Boc-piperazin-1-yl)-acetamide” consists of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and an acetamide group .


Physical And Chemical Properties Analysis

The boiling point of “(4-Boc-piperazin-1-yl)-acetamide” is predicted to be 384.7±37.0 °C, and its density is predicted to be 1.136±0.06 g/cm3 .

Scientific Research Applications

Building Blocks in Organic Synthesis

This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Evaluation

The compound has been studied for its antibacterial and antifungal activities against several microorganisms .

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

X-ray Diffraction Studies

The compound has been used in X-ray diffraction studies. The molecule of the compound is linear in shape with the ethyl acetate moiety adopting fully extended conformation .

Crystal Structure Analysis

The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .

Hirshfeld Surface Analysis

The compound has been used in Hirshfeld surface analysis and fingerprint plots .

Synthesis of Bioactive Molecules

Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances.

Reactant for Synthesis

The compound is a reactant for synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .

Future Directions

The future directions for “(4-Boc-piperazin-1-yl)-acetamide” and its derivatives could involve further exploration of their potential applications in various fields of research and industry. For instance, they could be used in the design and synthesis of new antimicrobial agents .

properties

IUPAC Name

tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)8-9(12)15/h4-8H2,1-3H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWRCNSWXLELKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590455
Record name tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Boc-piperazin-1-yl)-acetamide

CAS RN

77278-70-7
Record name tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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